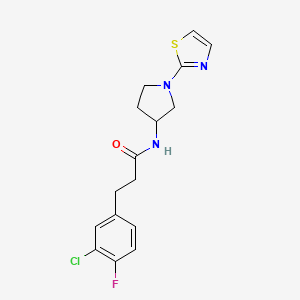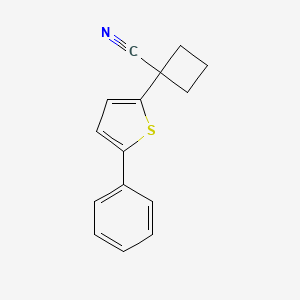
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile is a chemical compound that belongs to the class of cyclobutane derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by interacting with specific molecular targets. It has been reported to bind to the DNA of cancer cells, leading to the activation of the mitochondrial pathway and subsequent apoptosis. The compound has also been found to inhibit the activity of viral enzymes, thereby preventing viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound can induce biochemical and physiological effects in vivo and in vitro. The compound has been reported to inhibit the proliferation and migration of cancer cells, leading to a reduction in tumor growth. It has also been found to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells. Additionally, the compound has shown antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its yield is reported to be high. It has also shown promising results in various preclinical studies, making it a potential candidate for further development. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of the compound.
未来方向
There are several future directions for the study of 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of cancer, viral infections, and antibiotic-resistant bacterial infections. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, more studies are needed to elucidate the mechanism of action and potential side effects of the compound.
合成方法
The synthesis of 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile involves a multi-step process that includes the reaction of 2-bromo-5-phenylthiophene with cyclobutanone in the presence of a base, followed by a reaction with sodium cyanide to form the final product. The yield of the synthesis method is reported to be high, making it a feasible approach for large-scale production.
科学研究应用
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. Studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the replication of various viruses, including HIV, influenza, and herpes simplex virus. Additionally, the compound has shown promising results in inhibiting the growth of antibiotic-resistant bacteria.
属性
IUPAC Name |
1-(5-phenylthiophen-2-yl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c16-11-15(9-4-10-15)14-8-7-13(17-14)12-5-2-1-3-6-12/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBYREFBVOZSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

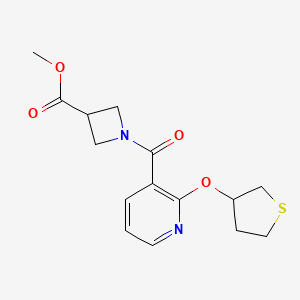
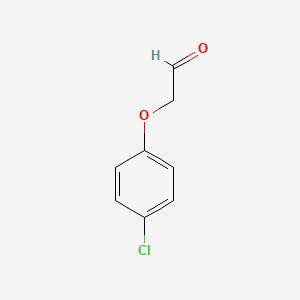
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
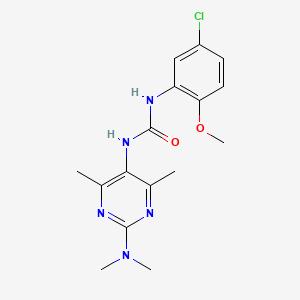
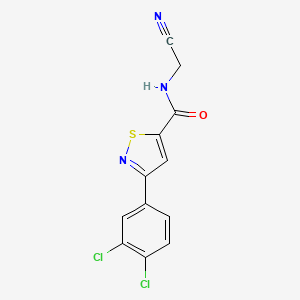

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)
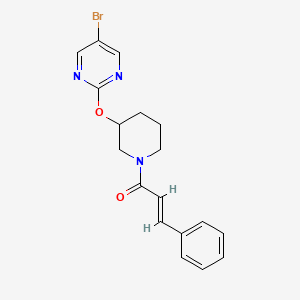

![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)

![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
